![molecular formula C16H20N2O3S2 B2722138 [3-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazolidin-4-yl]-pyrrolidin-1-ylmethanone CAS No. 1281683-05-3](/img/structure/B2722138.png)
[3-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazolidin-4-yl]-pyrrolidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and therefore, they are used in the synthesis of valuable organic combinations .
Synthesis Analysis
Based on literature studies, various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The exact molecular structure of the compound you mentioned would require more specific information.Wissenschaftliche Forschungsanwendungen
Cytochrome P450 Enzyme Inhibition
Research on the selectivity and potency of chemical inhibitors against Cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism, highlights the importance of understanding how compounds like sulfonamides interact with these enzymes. This knowledge is vital for predicting drug-drug interactions and designing safer pharmaceuticals (Khojasteh et al., 2011).
Optical Sensors and Biological Applications
Compounds containing heteroatoms such as nitrogen and sulfur, similar in concept to the queried compound, have been extensively utilized in the synthesis of optical sensors due to their ability to form coordination and hydrogen bonds. These materials find significant applications in both biological contexts and the development of sensing technologies (Jindal & Kaur, 2021).
Sulfonamide Antibiotics and Their Derivatives
Sulfonamide compounds, a category related to the queried compound through the sulfonamide functional group, have been studied for their antibacterial properties and therapeutic applications in various diseases. This research underscores the chemical versatility and medical significance of sulfonamide derivatives (Gulcin & Taslimi, 2018).
Optoelectronic Materials
Research into quinazolines and pyrimidines, highlighting their applications in optoelectronic materials, presents an example of how organic compounds with specific functional groups can be used to develop advanced materials for electronic and photonic applications. The incorporation of heterocyclic moieties into π-extended conjugated systems has been shown to create novel materials with desirable optoelectronic properties (Lipunova et al., 2018).
Thiazolidine Derivatives in Drug Design
Thiazolidine motifs, similar to part of the queried compound's structure, have been explored for their diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. This area of research highlights the potential of thiazolidine derivatives in the design of new therapeutic agents (Sahiba et al., 2020).
Wirkmechanismus
The mechanism of action of thiazolidine derivatives can vary widely depending on their specific structure and the biological system they interact with. Some thiazolidine derivatives have shown varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .
Safety and Hazards
Zukünftige Richtungen
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . The accessible clinical applications in various biological targets are critically reviewed . These data provide useful information for designing next-generation drug candidates. Developing multifunctional drugs and improving their activity should be a focus of research .
Eigenschaften
IUPAC Name |
[3-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazolidin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S2/c19-16(17-9-4-5-10-17)15-12-22-13-18(15)23(20,21)11-8-14-6-2-1-3-7-14/h1-3,6-8,11,15H,4-5,9-10,12-13H2/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIQZTFTIMZYBR-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CSCN2S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)C2CSCN2S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

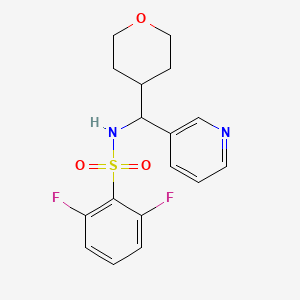

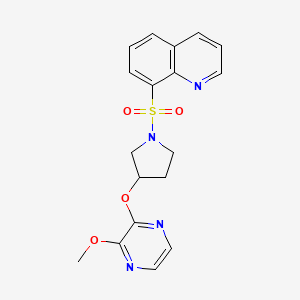
![N-Methyl-6-oxo-1-propan-2-yl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridazine-3-carboxamide](/img/structure/B2722059.png)
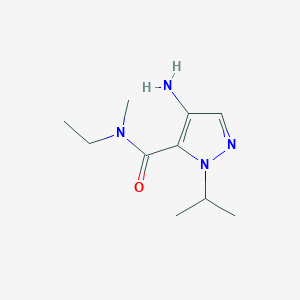

![N-(3-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2722066.png)
![2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetic acid](/img/structure/B2722068.png)
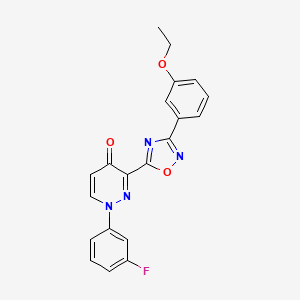
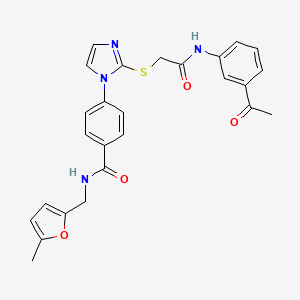
![7-(Benzo[d][1,3]dioxol-5-yl)-4-((4-ethoxy-3-fluorophenyl)sulfonyl)-1,4-thiazepane](/img/structure/B2722075.png)
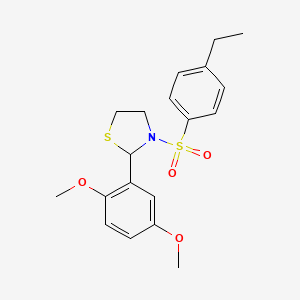
![N-{3-[1-(ethanesulfonyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2722077.png)
![7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2722078.png)